molecular formula C11H9NO3 B1365149 3-acetyl-1H-indole-5-carboxylic acid CAS No. 444991-59-7

3-acetyl-1H-indole-5-carboxylic acid

Cat. No. B1365149
M. Wt: 203.19 g/mol
InChI Key: MEYLFQCWVDJSQU-UHFFFAOYSA-N
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Description

“3-acetyl-1H-indole-5-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .


Physical And Chemical Properties Analysis

The molecular formula of “3-acetyl-1H-indole-5-carboxylic acid” is C11H9NO3, and its molecular weight is 203.197 g/mol .

Scientific Research Applications

Indole Synthesis and Classification

Indole derivatives have inspired chemists for over a century, leading to the development of various synthesis methods. The review by Taber and Tirunahari (2011) presents a comprehensive classification framework for indole syntheses, highlighting the diverse strategies employed to construct the indole nucleus. This work underscores the importance of indole derivatives in organic chemistry, suggesting potential pathways for synthesizing compounds like 3-acetyl-1H-indole-5-carboxylic acid through innovative synthetic approaches (Taber & Tirunahari, 2011).

Bacterial Catabolism of Indole Derivatives

The study by Laird, Flores, and Leveau (2020) on bacterial catabolism of indole-3-acetic acid (IAA) provides insight into microbial interactions with indole derivatives. It highlights how certain bacteria possess the ability to degrade or assimilate IAA, suggesting potential biotechnological applications in environmental management and synthesis of value-added chemicals from indole-based compounds (Laird, Flores, & Leveau, 2020).

Levulinic Acid in Drug Synthesis

The review on levulinic acid by Zhang et al. (2021) outlines its role as a key building block in drug synthesis, noting its versatility due to carbonyl and carboxyl functional groups. This review suggests the utility of precursors like 3-acetyl-1H-indole-5-carboxylic acid in generating pharmaceutical derivatives through modification or as intermediates in cleaner, cost-effective synthesis processes (Zhang et al., 2021).

Indole-3-Carbinol and Hepatic Protection

Wang et al. (2016) discuss the protective effects of indole derivatives on the liver. Indole-3-carbinol (I3C) and its major derivatives exhibit antioxidant, detoxification, and anti-inflammatory properties. This suggests the potential of structurally related compounds like 3-acetyl-1H-indole-5-carboxylic acid in contributing to hepatic health and protection against liver diseases (Wang et al., 2016).

Carboxylic Acids and Biocatalyst Inhibition

The review by Jarboe, Royce, and Liu (2013) on the inhibition of biocatalysts by carboxylic acids discusses the impact of these compounds on microbial cells, highlighting the relevance in biotechnological applications and the design of robust microbial strains for industrial processes. This knowledge is pertinent for understanding the interactions and potential uses of indole-based carboxylic acids in microbial fermentation and synthetic biology (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

3-acetyl-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYLFQCWVDJSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468531
Record name 3-acetyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-1H-indole-5-carboxylic acid

CAS RN

444991-59-7
Record name 3-acetyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.686 g (3.16 mmol) methyl-3-acetylindole-5-carboxylate are dissolved under heat in 10 ml tetrahydrofurane and 10 ml ethylene glycol and mixed with 7.08 g (0.13 mol) potassium hydroxide. Having stirred under reflux for 30 minutes, the reaction mixture is cooled to room temperature. The tetrahydrofurane is removed on the rotary evaporator and the solution is acidified under ice cooling with 20 ml 6N hydrochloric acid. The precipitated light violet precipitate is sucked off and dried.
Quantity
0.686 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
7.08 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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